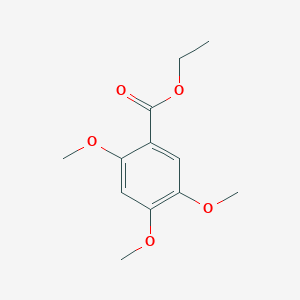
Ethyl 2,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C12H16O5 . It is a natural compound isolated from the roots of Rauvolfia yunnanensis Tsiang .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4,5-trimethoxybenzoate consists of a benzoic acid core with three methoxy groups (OCH3) attached to the 2nd, 4th, and 5th carbon atoms of the benzene ring, and an ethyl ester group attached to the carboxyl group .Physical And Chemical Properties Analysis
Ethyl 2,4,5-trimethoxybenzoate has a molecular weight of 282.33 . The melting point is 50-54 °C, the predicted boiling point is 395.3±37.0 °C, and the predicted density is 1.063±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Characterization
Ethyl 2,4,5-trimethoxybenzoate, as a derivative of 3,4,5-trimethoxybenzoic acid, has been synthesized and characterized through various methods, including X-ray diffraction analysis. This process involves esterification and nitration, revealing important structural and chemical properties of the compound (Ya., Zh., & Olimova, 2017).
2. Pharmaceutical Applications
Ethyl 2,4,5-trimethoxybenzoate has been explored in pharmaceutical research, particularly in the synthesis of compounds for antimicrobial and antioxidant activities. For instance, derivatives of this compound have shown significant antibacterial and antifungal properties in various studies (Raghavendra et al., 2016).
3. Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound plays a role in the synthesis of specific polymers. For example, homopolymers of 2-(trimethylsiloxy)ethyl methacrylate have been synthesized using processes that involve compounds related to ethyl 2,4,5-trimethoxybenzoate. These polymers have applications in various industries due to their specific chemical and physical properties (Orphanou, Simmons, & Patrickios, 2000).
4. Environmental Biodegradation
Research has also explored the biodegradation of ethyl 2,4,5-trimethoxybenzoate derivatives by microorganisms like Pseudomonas putida. This research is crucial in understanding the environmental impact and breakdown of such compounds (Donnelly & Dagley, 1980).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of ethyl 2,4,5-trimethoxybenzoate are used in methods for extracting and purifying compounds from plant material. This facilitates the analysis of various plant-derived substances, contributing to the field of natural product chemistry (Schäfers & Herrmann, 1982).
6. Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques involving ethyl 2,4,5-trimethoxybenzoate and its derivatives are crucial in the development of new pharmaceuticals and complex organic molecules. This area of research provides insights into new methods and pathways for synthesizing diverse organic compounds (Nakamura et al., 1962).
Safety and Hazards
The safety data sheet for Ethyl 3,4,5-trimethoxybenzoate indicates that it should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
ethyl 2,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-5-17-12(13)8-6-10(15-3)11(16-4)7-9(8)14-2/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZVDUVEECRKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4,5-trimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)

![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)
![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)


![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)




![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)

